REACTION_CXSMILES
|
[Na].[CH3:2][C:3]([C:5]1[N:6]([CH3:15])[C:7]2[C:12]([C:13]=1[OH:14])=[CH:11][CH:10]=[CH:9][CH:8]=2)=[O:4].[C:16](OCC)(=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C(O)C>[CH3:15][N:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=2[C:13]2[O:14][C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:2][C:3](=[O:4])[C:5]1=2 |^1:0|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1N(C2=CC=CC=C2C1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added over 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the red di-sodium salt was filtered
|
Type
|
WASH
|
Details
|
washed with cold hexane
|
Type
|
ADDITION
|
Details
|
The crude salt was added to a solution of 28ml conc. HCl and 120ml ab
|
Type
|
TEMPERATURE
|
Details
|
ethanol, heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered while hot
|
Type
|
TEMPERATURE
|
Details
|
Cooling the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(C=3C=CC=CC13)OC(=CC2=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |